molecular formula C12H14N2O3S2 B2756393 1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE CAS No. 1008186-25-1

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B2756393
CAS No.: 1008186-25-1
M. Wt: 298.38
InChI Key: WEMSQGBWKWRDFA-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a sulfonyl group attached to a dimethylbenzene ring and a sulfanylidene group attached to an imidazolidinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 5-methyl-2-sulfanylideneimidazolidin-4-one under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure high yield and purity .

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method involves the use of automated reactors and precise control of reaction parameters to achieve optimal results .

Chemical Reactions Analysis

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfanyl, and substituted imidazolidinone derivatives .

Scientific Research Applications

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. This inhibition can lead to various biological effects, including the suppression of inflammation and the inhibition of cancer cell proliferation .

The molecular pathways involved in the compound’s mechanism of action include the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer development. By blocking these pathways, the compound exerts its therapeutic effects .

Comparison with Similar Compounds

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:

    1-(2,4-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-OXIMIDAZOLIDIN-4-ONE: This compound has an oxo group instead of a sulfanylidene group. It may undergo different chemical reactions and have distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and sulfanylidene groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-7-4-5-8(2)10(6-7)19(16,17)14-9(3)11(15)13-12(14)18/h4-6,9H,1-3H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMSQGBWKWRDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=S)N1S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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